3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone
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Overview
Description
3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone is a quinazolinone derivative with a unique structure that includes a prop-2-enyl group and a propylsulfanyl group attached to the quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzamide with thiols under specific conditions. One efficient approach is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction setups, and ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives.
Scientific Research Applications
3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as multi-kinase inhibitors and apoptosis inducers, making them candidates for anti-cancer drug development.
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biological Studies: Its biological activity can be studied to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways involved may include inhibition of VEGFR2, EGFR, HER2, and CDK2.
Comparison with Similar Compounds
Similar Compounds
- 3-Prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- 1benzothiolo[2,3-d]pyrimidin-4-one
- 3-(Prop-2-enyl)- and 3-(Prop-2-ynyl)pyrrolidine-2,5-dione derivatives
Uniqueness
3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its ability to act as a multi-kinase inhibitor and induce apoptosis sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
352661-04-2 |
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Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36g/mol |
IUPAC Name |
3-prop-2-enyl-2-propylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C14H16N2OS/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h3,5-8H,1,4,9-10H2,2H3 |
InChI Key |
LBXDNHJXIBAYNY-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Origin of Product |
United States |
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